molecular formula C8H7BrFIO B14769487 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene

1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene

Cat. No.: B14769487
M. Wt: 344.95 g/mol
InChI Key: ZHMOHOWECACHIX-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor. For instance, starting with a methoxymethyl-substituted benzene, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Halogenating Agents: NBS, Selectfluor, ICl for halogenation.

    Oxidizing Agents: KMnO4, CrO3 for oxidation reactions.

Major Products:

    Substituted Benzenes: Products of substitution reactions.

    Aryl or Vinyl Derivatives: Products of coupling reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates electrophilic aromatic substitution reactions. In coupling reactions, the palladium catalyst coordinates with the halogen atoms, enabling the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is unique due to the combination of three different halogens and a methoxymethyl group on the benzene ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7BrFIO

Molecular Weight

344.95 g/mol

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene

InChI

InChI=1S/C8H7BrFIO/c1-12-4-5-6(9)2-3-7(11)8(5)10/h2-3H,4H2,1H3

InChI Key

ZHMOHOWECACHIX-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1F)I)Br

Origin of Product

United States

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